molecular formula C13H19NO B6257696 7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1017179-93-9

7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6257696
CAS No.: 1017179-93-9
M. Wt: 205.3
InChI Key:
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Description

7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline: is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxy group at the 7th position and an isopropyl group at the 1st position of the tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the methoxy and isopropyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Chlorination agents and other electrophiles are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Various tetrahydroisoquinoline derivatives.

    Substitution: Substituted tetrahydroisoquinoline compounds.

Scientific Research Applications

7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-1-tetralone: A precursor in the synthesis of 7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline.

    Tetrahydroisoquinoline: A class of compounds with similar structural features and biological activities.

Uniqueness

This compound is unique due to the presence of both a methoxy group and an isopropyl group, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

1017179-93-9

Molecular Formula

C13H19NO

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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